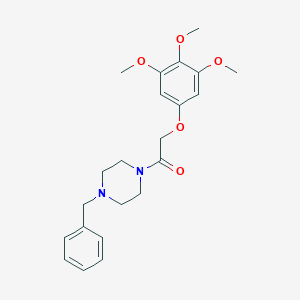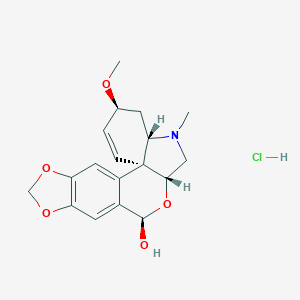![molecular formula C24H28N2O B232171 1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide](/img/structure/B232171.png)
1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide is a chemical compound that belongs to the class of antipsychotic drugs. It is commonly known as Aripiprazole, which is used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Aripiprazole is a complex molecule that has a unique mechanism of action, which makes it different from other antipsychotic drugs.
Mécanisme D'action
Aripiprazole works by modulating the activity of dopamine and serotonin receptors in the brain. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This unique mechanism of action makes Aripiprazole different from other antipsychotic drugs, which either act as full agonists or antagonists at these receptors.
Biochemical and Physiological Effects:
Aripiprazole has been shown to have several biochemical and physiological effects in the brain. It increases the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects. Aripiprazole also modulates the activity of glutamate and gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of mood, cognition, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
Aripiprazole has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its pharmacological properties. It is also commercially available, which makes it easy to obtain for research purposes. However, there are also some limitations to the use of Aripiprazole in lab experiments. It has a complex mechanism of action, which makes it difficult to interpret the results of experiments. It also has a relatively low potency compared to other antipsychotic drugs, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on Aripiprazole. One area of interest is the development of new formulations of Aripiprazole that can be administered more easily and have improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of Aripiprazole in the treatment of other psychiatric disorders, such as anxiety disorders and autism spectrum disorder. Finally, there is a need for further research into the mechanism of action of Aripiprazole, which may lead to the development of new drugs with similar or improved therapeutic properties.
Méthodes De Synthèse
The synthesis of Aripiprazole involves a multi-step process that starts with the reaction of 4,4-difluorobenzhydryl chloride with 1,3-diaminopropane to form 4,4-difluoro-N-{1-[2-(4-methylpiperazin-1-yl)ethyl]-4-piperidinylidene}benzenepropanamide. This intermediate is then reacted with 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-amine to form 1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide, which is Aripiprazole.
Applications De Recherche Scientifique
Aripiprazole has been extensively studied for its therapeutic potential in the treatment of various psychiatric disorders. It has been shown to be effective in reducing the symptoms of schizophrenia, bipolar disorder, and major depressive disorder. Aripiprazole is also being studied for its potential use in the treatment of autism spectrum disorder, obsessive-compulsive disorder, and anxiety disorders.
Propriétés
Formule moléculaire |
C24H28N2O |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
1-[3-(5,6-dihydrodibenzo[1,2-a:1//',2//'-e][7]annulen-11-ylidene)propyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C24H28N2O/c25-24(27)20-9-5-15-26(17-20)16-6-12-23-21-10-3-1-7-18(21)13-14-19-8-2-4-11-22(19)23/h1-4,7-8,10-12,20H,5-6,9,13-17H2,(H2,25,27) |
Clé InChI |
BNJRGBGMOJJNOQ-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)CCC=C2C3=CC=CC=C3CCC4=CC=CC=C42)C(=O)N |
SMILES canonique |
C1CC(CN(C1)CCC=C2C3=CC=CC=C3CCC4=CC=CC=C42)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine](/img/structure/B232088.png)

![10-(4-Methyl-1-piperazinyl)-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-3-ol](/img/structure/B232092.png)



![2-[4-(6-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232107.png)
![1-(8-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232108.png)

![N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine](/img/structure/B232114.png)
![3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol](/img/structure/B232115.png)

![{2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol](/img/structure/B232118.png)
